3-chloro-4-fluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClF4N4O2S and its molecular weight is 438.83. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Applications Research into similar chemical structures has highlighted their potential in agricultural science, particularly as herbicidal agents. For example, derivatives of trifluoromethylpyrimidines and difluoromethyl-triazines have shown selectivity as post-emergence herbicides in cotton due to sulfone metabolization, and selectivity in wheat through combinations with lipophilic difluoromethyl-benzenesulfonamide moieties. These findings suggest that compounds related to the specified chemical may also possess significant herbicidal properties with potential application in selective weed control in various crops (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antimicrobial and Antitumor Potential The exploration of compounds with the pyrimidine and piperidine backbone has yielded promising results in the fight against microbial infections and cancer. A study on derivatives similar to the specified chemical compound demonstrated significant antimicrobial activity against several microbial strains. Moreover, these compounds have potential in anticancer research, indicating a broad spectrum of biological activity that could lead to the development of new therapeutic agents (Desai, Makwana, & Senta, 2016).
Corrosion Inhibition Research into piperidine derivatives, including those with similar structures, has shown potential for the inhibition of iron corrosion. This suggests applications in materials science, particularly in protecting metal surfaces and structures from corrosive environments. Quantum chemical calculations and molecular dynamics simulations support their efficacy, highlighting the broad applicability of such compounds beyond biologically oriented research (Kaya et al., 2016).
Diagnostic and Imaging Applications Certain compounds with structural similarities have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), demonstrating potential applications in positron emission tomography (PET) imaging for neurodegenerative disorders. This area of research suggests that compounds with the specified chemical structure could be explored further for their diagnostic applications, particularly in imaging studies related to the central nervous system (Fookes et al., 2008).
Chemical Synthesis and Drug Development The compound and its derivatives have potential applications in the synthesis of novel pharmaceuticals. Studies have shown that similar structures can serve as intermediates in the synthesis of diverse therapeutic agents, including those with antifungal, antitumor, and antimicrobial properties. This suggests a role in drug discovery and development processes, particularly in the search for new treatments for infectious diseases and cancer (Butters et al., 2001).
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF4N4O2S/c17-12-7-11(1-2-13(12)18)28(26,27)24-10-3-5-25(6-4-10)15-8-14(16(19,20)21)22-9-23-15/h1-2,7-10,24H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZWEUYOPUSORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.